molecular formula C21H24N2O12 B4973978 [3,4,6-Triacetyloxy-5-[(4-nitrobenzoyl)amino]oxan-2-yl]methyl acetate

[3,4,6-Triacetyloxy-5-[(4-nitrobenzoyl)amino]oxan-2-yl]methyl acetate

Cat. No.: B4973978
M. Wt: 496.4 g/mol
InChI Key: SXIYJUPHOFISBV-UHFFFAOYSA-N
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Description

[3,4,6-Triacetyloxy-5-[(4-nitrobenzoyl)amino]oxan-2-yl]methyl acetate is a complex organic compound with potential applications in various scientific fields. This compound features multiple functional groups, including acetoxy and nitrobenzoyl groups, which contribute to its unique chemical properties and reactivity.

Mechanism of Action

Target of Action

The primary target of 1,3,4,6-tetra-O-acetyl-2-deoxy-2-[(4-nitrobenzoyl)amino]hexopyranose is currently unknown. This compound is structurally similar to 1,3,4,6-Tetra-O-acetyl-2-amino-2-deoxy-b-D-glucopyranose , which is a derivative of D-glucosamine . D-glucosamine is known to interact with various biological targets, including enzymes involved in the synthesis of glycosaminoglycans, a class of compounds that play key roles in cellular communication and adhesion .

Mode of Action

Based on its structural similarity to d-glucosamine derivatives, it may interact with its targets through hydrogen bonding and hydrophobic interactions . These interactions could potentially alter the conformation or activity of the target, leading to changes in cellular processes .

Biochemical Pathways

Given its structural similarity to d-glucosamine derivatives, it may influence pathways related to glycosaminoglycan synthesis . Alterations in these pathways could potentially affect cellular communication and adhesion processes .

Pharmacokinetics

Similar compounds like d-glucosamine are known to be well-absorbed orally, widely distributed throughout the body, metabolized in the liver, and excreted in the urine . These properties could potentially influence the bioavailability of the compound .

Result of Action

Based on its structural similarity to d-glucosamine derivatives, it may potentially influence cellular communication and adhesion processes .

Action Environment

Environmental factors such as pH, temperature, and the presence of other molecules could potentially influence the action, efficacy, and stability of this compound . .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [3,4,6-Triacetyloxy-5-[(4-nitrobenzoyl)amino]oxan-2-yl]methyl acetate typically involves multi-step organic reactions. The process begins with the acetylation of a suitable precursor, followed by the introduction of the nitrobenzoyl group through a nucleophilic substitution reaction. The final product is obtained after purification steps such as recrystallization or chromatography.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of specific catalysts, solvents, and temperature control to ensure efficient synthesis. Continuous flow reactors and automated systems can be employed to scale up the production process while maintaining consistency and quality.

Chemical Reactions Analysis

Types of Reactions

[3,4,6-Triacetyloxy-5-[(4-nitrobenzoyl)amino]oxan-2-yl]methyl acetate undergoes various chemical reactions, including:

    Oxidation: The nitrobenzoyl group can be further oxidized under specific conditions.

    Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The acetoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as hydrogen gas (H2) with palladium on carbon (Pd/C) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like hydroxide ions (OH-) or amines (NH2R) can be employed for substitution reactions.

Major Products Formed

    Oxidation: Formation of nitro derivatives or carboxylic acids.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of new acetoxy-substituted compounds.

Scientific Research Applications

[3,4,6-Triacetyloxy-5-[(4-nitrobenzoyl)amino]oxan-2-yl]methyl acetate has diverse applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Medicine: Investigated for its potential use in drug development and as a pharmacological agent.

    Industry: Utilized in the production of specialty chemicals and materials.

Properties

IUPAC Name

[3,4,6-triacetyloxy-5-[(4-nitrobenzoyl)amino]oxan-2-yl]methyl acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24N2O12/c1-10(24)31-9-16-18(32-11(2)25)19(33-12(3)26)17(21(35-16)34-13(4)27)22-20(28)14-5-7-15(8-6-14)23(29)30/h5-8,16-19,21H,9H2,1-4H3,(H,22,28)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SXIYJUPHOFISBV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OCC1C(C(C(C(O1)OC(=O)C)NC(=O)C2=CC=C(C=C2)[N+](=O)[O-])OC(=O)C)OC(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24N2O12
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

496.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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